molecular formula C23H18ClF3N4O7 B11065857 N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B11065857
M. Wt: 554.9 g/mol
InChI Key: XQLSHABSFQRLSB-UHFFFAOYSA-N
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Description

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, a chlorophenyl group, and a trifluoromethyl group. The presence of these functional groups contributes to its distinctive chemical properties and potential biological activities.

Preparation Methods

One common synthetic route involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and temperature control.

Scientific Research Applications

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. For example, it may inhibit the activity of tyrosine kinases or cyclin-dependent kinases, which are involved in cell proliferation and survival .

Comparison with Similar Compounds

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H18ClF3N4O7

Molecular Weight

554.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H18ClF3N4O7/c1-36-13-8-10(9-14(37-2)16(13)38-3)18(32)30-22(23(25,26)27)15-17(28-20(22)34)31(21(35)29-19(15)33)12-6-4-11(24)5-7-12/h4-9H,1-3H3,(H,28,34)(H,30,32)(H,29,33,35)

InChI Key

XQLSHABSFQRLSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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